N-(4-methoxyphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-METHOXYPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which play a crucial role in cell cycle regulation .
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves a multi-step process. One common synthetic route includes the condensation of a 4-methoxyphenyl hydrazine with a suitable β-ketoester to form the pyrazole ring, followed by cyclization with a formamidine derivative to construct the pyrazolo[3,4-d]pyrimidine core. The morpholine group is then introduced via nucleophilic substitution .
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-(4-METHOXYPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine group, to introduce different substituents
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s stability and reactivity make it useful in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The primary mechanism of action of N-(4-METHOXYPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves the inhibition of CDK2/cyclin A2 complex. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis . This mechanism is particularly effective in cancer cells, which rely on CDK activity for rapid proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Compared to these compounds, N-(4-METHOXYPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE exhibits unique structural features that enhance its binding affinity and selectivity for CDK2, making it a more potent inhibitor .
Properties
Molecular Formula |
C17H20N6O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H20N6O2/c1-22-16-14(11-18-22)15(19-12-3-5-13(24-2)6-4-12)20-17(21-16)23-7-9-25-10-8-23/h3-6,11H,7-10H2,1-2H3,(H,19,20,21) |
InChI Key |
IZFDDXSOJXCNEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N4CCOCC4 |
Origin of Product |
United States |
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